
BARIUM 2-METHOXYETHOXIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BARIUM 2-METHOXYETHOXIDE is a chemical compound with the molecular formula C6H14BaO4 and a molecular weight of 287.501. It is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of BARIUM 2-METHOXYETHOXIDE typically involves the reaction of barium compounds with 1-methoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details on the reaction conditions and catalysts used are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
BARIUM 2-METHOXYETHOXIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into other barium-containing species.
Substitution: The methoxyethanol ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium oxides, while substitution reactions can produce a variety of barium complexes with different ligands.
Scientific Research Applications
BARIUM 2-METHOXYETHOXIDE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of advanced materials, including ceramics and electronic components.
Mechanism of Action
The mechanism of action of BARIUM 2-METHOXYETHOXIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various ligands and undergo chemical transformations that result in its desired effects. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to BARIUM 2-METHOXYETHOXIDE include other barium alkoxides and barium complexes with different ligands. Examples include:
- Barium bis(trimethylsilyl)amide
- Barium bis(2-methoxyethan-1-olate)
- Barium bis(2-ethoxyethan-1-olate)
Uniqueness
This compound is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications where other barium compounds may not be as effective.
Properties
IUPAC Name |
barium(2+);1-methoxyethanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O2.Ba/c2*1-3(4)5-2;/h2*3H,1-2H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODYPOXAQYIDOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([O-])OC.CC([O-])OC.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747931 |
Source


|
| Record name | Barium bis(1-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115503-13-4 |
Source


|
| Record name | Barium bis(1-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
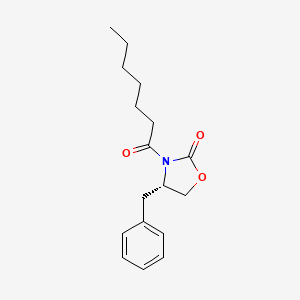

![1,4-Benzenedicarboxylic acid,bis[2-(ethenylox)ethyl]ester](/img/structure/B599921.png)
![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)

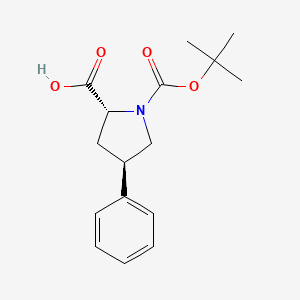
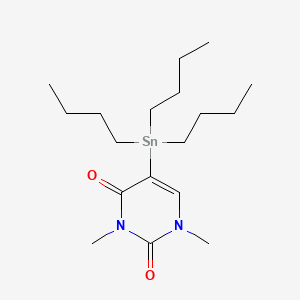
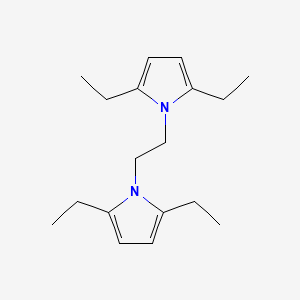
![:[9,9/'-Bi-4H-naphtho[2,3-b]pyran]-4,4/'-dione,2,2/',3,3/'-tetrahydro-5,6,6/',8,8/'-pentahydroxy-2,2](/img/new.no-structure.jpg)
![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)
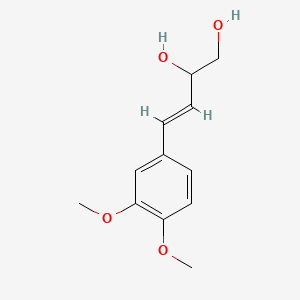

![Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride](/img/structure/B599938.png)

